A Comprehensive Guide to the Synthesis of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
A Comprehensive Guide to the Synthesis of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
Abstract
(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate is a pivotal chiral building block in the synthesis of numerous pharmacologically active compounds. Its rigid, three-dimensional structure and the presence of a reactive terminal alkyne moiety make it an invaluable synthon for introducing the pyrrolidine scaffold into complex molecules, often leading to enhanced binding affinity and metabolic stability. This in-depth technical guide provides a comprehensive overview of a reliable and scalable synthetic protocol for this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the selected synthetic route, offer a detailed step-by-step experimental protocol, and provide insights into process optimization and characterization.
Introduction: The Significance of the 2-Ethynylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] The incorporation of an ethynyl group at the 2-position of the pyrrolidine ring introduces a versatile functional handle. This terminal alkyne can participate in a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira couplings, and various addition reactions.[3] This versatility allows for the late-stage functionalization of drug candidates, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthesis and allows for facile deprotection under acidic conditions when required for subsequent synthetic steps.
This guide will focus on a robust and widely adopted two-step synthetic sequence commencing from the commercially available and enantiomerically pure (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as (S)-Boc-prolinol.
Strategic Overview of the Synthetic Pathway
The chosen synthetic strategy involves two key transformations: the oxidation of the primary alcohol of (S)-Boc-prolinol to the corresponding aldehyde, (S)-Boc-prolinal, followed by a one-carbon homologation of the aldehyde to the terminal alkyne.
Figure 1: High-level overview of the synthetic workflow.
For the oxidation step, a Swern oxidation or a related mild oxidation protocol is preferred to prevent over-oxidation and racemization. For the crucial aldehyde-to-alkyne conversion, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the method of choice. This approach is particularly advantageous for enolizable aldehydes like (S)-Boc-prolinal as it proceeds under mild basic conditions, thus preserving the stereochemical integrity of the chiral center.[4][5][6]
In-Depth Mechanistic Discussion
Step 1: Oxidation of (S)-Boc-prolinol to (S)-Boc-prolinal
The Swern oxidation is a reliable method for the conversion of primary alcohols to aldehydes. The reaction proceeds via the formation of an alkoxysulfonium salt intermediate. In the first stage, dimethyl sulfoxide (DMSO) reacts with an activating agent, typically oxalyl chloride or trifluoroacetic anhydride, to form a highly electrophilic species. This species is then attacked by the primary alcohol of (S)-Boc-prolinol to form the key alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), facilitates an intramolecular elimination reaction (E2 mechanism) to yield the desired aldehyde, (S)-Boc-prolinal, along with dimethyl sulfide and the protonated base. The low reaction temperatures (typically -78 °C) are crucial to suppress side reactions.
Step 2: Ohira-Bestmann Homologation to the Terminal Alkyne
The conversion of (S)-Boc-prolinal to (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate is efficiently achieved using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[3][5] This reaction is a milder alternative to the original Seyferth-Gilbert homologation which employs harsher basic conditions.[6][7]
The mechanism commences with the deacylation of the Ohira-Bestmann reagent by a base, typically potassium carbonate in methanol, to generate a diazomethylphosphonate anion in situ.[4][6] This nucleophilic anion then adds to the electrophilic carbonyl carbon of (S)-Boc-prolinal. The resulting adduct undergoes an intramolecular cyclization to form an unstable oxaphosphetane intermediate. This intermediate then fragments, eliminating dimethyl phosphate and molecular nitrogen, to generate a vinylidene carbene. A subsequent 1,2-hydride shift (a type of Fritsch-Buttenberg-Wiechell rearrangement) furnishes the final terminal alkyne product.[8] The mild reaction conditions are a key advantage, ensuring the preservation of the stereocenter adjacent to the reacting aldehyde.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate ((S)-Boc-prolinal)
Figure 2: Workflow for the Swern oxidation of (S)-Boc-prolinol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (S)-Boc-prolinol | 201.27 | 10.0 g | 49.7 |
| Oxalyl chloride | 126.93 | 4.3 mL | 49.7 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 7.1 mL | 99.4 |
| Triethylamine (TEA) | 101.19 | 27.7 mL | 198.8 |
| Anhydrous Dichloromethane (CH2Cl2) | - | 400 mL | - |
| Water | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel | - | As needed | - |
| Ethyl acetate/Hexanes | - | As needed | - |
Procedure:
-
To a stirred solution of oxalyl chloride (4.3 mL, 49.7 mmol) in anhydrous dichloromethane (200 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, cooled to -78 °C (acetone/dry ice bath), is added dimethyl sulfoxide (7.1 mL, 99.4 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -65 °C.
-
The resulting mixture is stirred for an additional 15 minutes at -78 °C.
-
A solution of (S)-Boc-prolinol (10.0 g, 49.7 mmol) in anhydrous dichloromethane (100 mL) is then added dropwise over 20 minutes, maintaining the internal temperature below -65 °C.
-
After stirring for 30 minutes at -78 °C, triethylamine (27.7 mL, 198.8 mmol) is added dropwise over 10 minutes.
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The reaction mixture is stirred for a further 15 minutes at -78 °C and then allowed to warm to room temperature over 45 minutes.
-
The reaction is quenched by the addition of water (100 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-Boc-prolinal as a colorless oil.
Step 2: Synthesis of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate
Figure 3: Workflow for the Ohira-Bestmann homologation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (S)-Boc-prolinal | 199.25 | 5.0 g | 25.1 |
| Ohira-Bestmann Reagent | 192.13 | 5.8 g | 30.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 6.9 g | 50.2 |
| Anhydrous Methanol | - | 100 mL | - |
| Water | - | 100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel | - | As needed | - |
| Ethyl acetate/Hexanes | - | As needed | - |
Procedure:
-
To a solution of (S)-Boc-prolinal (5.0 g, 25.1 mmol) and the Ohira-Bestmann reagent (5.8 g, 30.1 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer is added anhydrous potassium carbonate (6.9 g, 50.2 mmol) in one portion at room temperature.
-
The resulting suspension is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), the solvent is removed under reduced pressure.
-
The residue is partitioned between water (100 mL) and diethyl ether (100 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate as a pale yellow oil.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| (S)-Boc-prolinal | ~9.5 (s, 1H), 4.1-4.2 (m, 1H), 3.4-3.6 (m, 2H), 1.9-2.2 (m, 4H), 1.45 (s, 9H) | ~202.0, 154.5, 80.5, 65.0, 46.5, 28.5, 25.0, 24.0 |
| (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate | ~4.3-4.4 (m, 1H), 3.4-3.6 (m, 2H), 2.2 (s, 1H), 1.9-2.1 (m, 4H), 1.47 (s, 9H) | ~154.0, 83.0, 80.0, 72.0, 58.0, 46.5, 30.0, 28.5, 24.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Conclusion
The synthetic route detailed in this guide, employing a Swern oxidation followed by an Ohira-Bestmann homologation, represents a highly efficient and reliable method for the preparation of enantiomerically pure (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate. The mild reaction conditions, particularly in the crucial alkyne-forming step, are key to preserving the stereochemical integrity of the final product. This protocol is amenable to scale-up and provides a solid foundation for researchers requiring this versatile building block for their drug discovery and development programs.
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